

Elucidation of the Roseoflavin Biosynthesis Pathway: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a natural riboflavin (vitamin B2) analog produced by various Streptomyces species, including Streptomyces davaonensis, Streptomyces cinnabarinus, and the more recently identified Streptomyces berlinensis.[1][2] This unique flavin exhibits potent antibiotic properties by targeting FMN riboswitches and flavoenzymes, thereby disrupting essential cellular processes. Its biosynthesis from the primary metabolite riboflavin-5'-phosphate (FMN) is a remarkably efficient process, requiring only three key enzymes: RosB, RosC, and RosA. This guide provides an in-depth overview of the **roseoflavin** biosynthesis pathway, including quantitative data on enzyme kinetics and production titers, detailed experimental protocols for pathway elucidation, and visualizations of the key processes.

The Roseoflavin Biosynthesis Pathway

The biosynthesis of **roseoflavin** commences with the conversion of FMN, a derivative of riboflavin, into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP). This crucial step is catalyzed by the enzyme AFP synthase, encoded by the rosB gene. Subsequently, the phosphate group is removed from AFP by a specific phosphatase, RosC, yielding 8-demethyl-8-aminoriboflavin (AF). The final step in the pathway is the dimethylation of the C8 amino group of AF by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, RosA, to produce **roseoflavin**.

Core Enzymes and Intermediates:



- Riboflavin Kinase (RibC/RibF): While not part of the core roseoflavin synthesis pathway
 from FMN, this enzyme is crucial for the phosphorylation of riboflavin to FMN, the starting
 precursor.
- RosB (8-demethyl-8-aminoriboflavin-5'-phosphate synthase): Catalyzes the conversion of FMN to AFP.
- RosC (AFP phosphatase): Dephosphorylates AFP to produce AF.
- RosA (AF dimethyltransferase): Catalyzes the final two methylation steps from AF to roseoflavin, using SAM as a methyl donor.

Quantitative Data Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the **roseoflavin** biosynthesis pathway have been characterized, providing insights into their efficiency and substrate specificity.

Enzyme	Substrate(s)	K_M_ (µM)	k_cat_ (min ⁻¹)	Source(s)
RosA	8-demethyl-8- amino-d- riboflavin (AF)	N/A	0.06	[3]
RosC	8-demethyl-8- amino-riboflavin- 5'-phosphate (AFP)	34.5	31.3	[4]
RosB	Riboflavin-5'- phosphate (FMN)	N/A	N/A	

Note: Specific K_M_ and k_cat_ values for RosB are not yet available in the cited literature.

Roseoflavin Production in Engineered Microorganisms

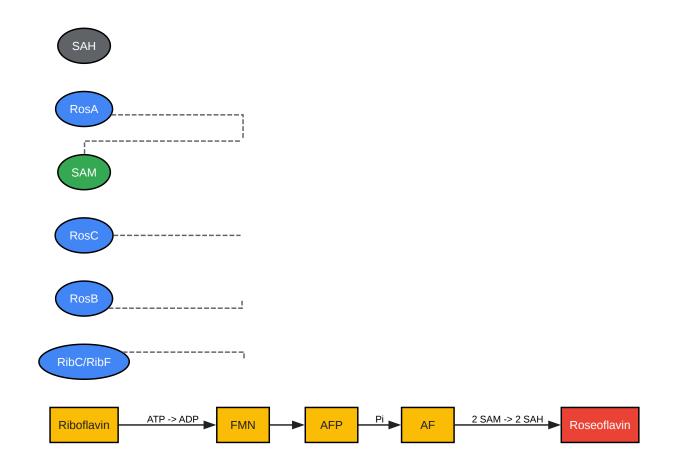


Metabolic engineering efforts have successfully established **roseoflavin** production in various host organisms. The following table summarizes the production titers achieved in different studies.

Host Organism	Engineering Strategy	Titer (mg/L)	Source(s)
Corynebacterium glutamicum	Overexpression of rosABC and ribM from S. davaonensis, and ribF from S. davaonensis and C. glutamicum.	17.4 ± 1.5	[5]
Streptomyces davaonensis	Overexpression of roseoflavin biosynthesis genes.	14	[6]
Komagataella phaffii	Expression of rosA, rosB, rosC from S. davaonensis and FMN1 from Candida famata.	130	[6]
Candida famata	Expression of roseoflavin biosynthesis genes.	1.5 (aminoriboflavin)	[6]
Corynebacterium glutamicum	Overexpression of roseoflavin biosynthesis genes.	0.7	[6]

Signaling Pathways and Experimental Workflows Roseoflavin Biosynthesis Pathway



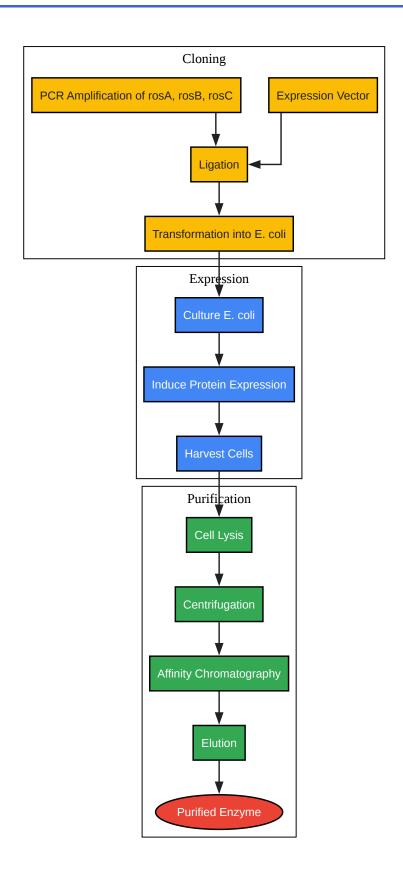


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Caption: The enzymatic conversion of Riboflavin to Roseoflavin.

Experimental Workflow: Heterologous Expression and Purification



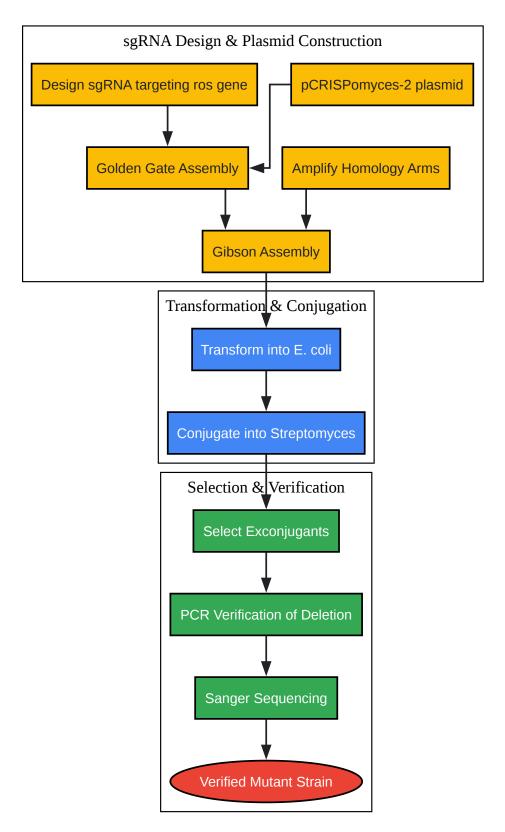


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Caption: Workflow for heterologous expression and purification of Ros enzymes.



Experimental Workflow: Gene Deletion via CRISPR-Cas9



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Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Experimental Protocols Heterologous Expression and Purification of RosA, RosB, and RosC in E. coli

This protocol describes the general steps for producing and purifying the **roseoflavin** biosynthesis enzymes for in vitro studies.

- a. Gene Cloning and Plasmid Construction:
- Amplify the coding sequences of rosA, rosB, and rosC from the genomic DNA of S. davaonensis using PCR with primers containing appropriate restriction sites.
- Digest the PCR products and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.
- Ligate the digested gene fragments into the expression vector.
- Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
- Select positive clones by colony PCR and verify the sequence by Sanger sequencing.
- b. Protein Expression:
- Transform the verified expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.



- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
- c. Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
- Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assays

- a. RosB (AFP Synthase) Assay:
- Reaction Mixture (1 mL):
 - 100 mM Bis-Tris-Propane (BTP) buffer (pH 8.0)
 - 233 μM Riboflavin-5'-phosphate (FMN)
 - 20 μM CaCl₂
 - 10 mM Thiamine



- ∘ 5 mM NAD+
- 5 mM L-glutamic acid
- 5 mg total protein from a cell-free extract or a suitable concentration of purified RosB enzyme.[2]
- Procedure:
 - Pre-incubate the reaction mixture without the enzyme at 39°C for 5 minutes.
 - Initiate the reaction by adding the enzyme.
 - Incubate at 39°C for a defined period.
 - Stop the reaction by heat inactivation or addition of a quenching agent.
 - Analyze the formation of AFP by HPLC.
- b. RosC (AFP Phosphatase) Assay:
- Reaction Mixture (1 mL):
 - 100 mM BTP buffer (pH 7.6)
 - 100 μM AFP
 - 20 μM CaCl₂
 - 0.5 mg total protein from a cell-free extract or a suitable concentration of purified RosC enzyme.[2]
- Procedure:
 - Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
 - Initiate the reaction by adding the enzyme.
 - Incubate at 37°C for a defined period.



- Stop the reaction.
- Analyze the formation of AF by HPLC.
- c. RosA (AF Dimethyltransferase) Assay:
- Reaction Mixture (1 mL):
 - 50 mM Tris-HCl (pH 8.0)
 - 200 μM AF
 - 2 mM S-adenosyl-L-methionine (SAM)
 - 1 mg total protein from a cell-free extract or a suitable concentration of purified RosA enzyme.[2]
- Procedure:
 - Pre-incubate the reaction mixture (excluding SAM) at 37°C for 5 minutes.
 - Initiate the reaction by adding SAM.
 - Incubate at 37°C for a defined period.
 - Stop the reaction.
 - Analyze the formation of roseoflavin by HPLC.

Gene Deletion in Streptomyces davaonensis using CRISPR-Cas9

This protocol provides a framework for creating gene knockouts of the ros genes in S. davaonensis to study their function in vivo.

a. sgRNA Design and Plasmid Construction:



- Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., rosB) using a suitable online tool.
- Synthesize and anneal the oligonucleotides encoding the sgRNA.
- Clone the annealed sgRNA into a CRISPR-Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2, using Golden Gate assembly.
- Amplify approximately 1-2 kb homology arms flanking the target gene from S. davaonensis genomic DNA.
- Clone the homology arms into the sgRNA-containing plasmid using Gibson Assembly to create the final gene deletion vector.
- b. Transformation and Conjugation:
- Transform the final gene deletion plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
- Perform intergeneric conjugation between the E. coli donor strain and S. davaonensis.
- Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin (for plasmid selection) and nalidixic acid (to counter-select E. coli).
- c. Screening and Verification of Mutants:
- After incubation, select colonies that exhibit the desired phenotype (e.g., loss of roseoflavin production).
- Perform colony PCR on the selected colonies using primers that anneal outside the homology arms to screen for the desired gene deletion.
- Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.
- Cure the CRISPR-Cas9 plasmid from the verified mutant strain by growing it on a nonselective medium and screening for apramycin-sensitive colonies.



Conclusion

The elucidation of the **roseoflavin** biosynthesis pathway has revealed a concise and efficient enzymatic cascade for the production of this potent antibiotic. The availability of quantitative data and detailed experimental protocols provides a solid foundation for further research in this area. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricacies of **roseoflavin** biosynthesis, engineer novel production platforms, and develop new antimicrobial agents based on this fascinating natural product.

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